Evidence Item 1: Increased Lipophilicity Versus 5-Methoxy and 5-Unsubstituted Oxazole-4-carboxylic Acid Analogs
The 5-ethoxy substitution of 5-ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid confers a calculated LogP value of 2.0315 , which is higher than the predicted LogP for the corresponding 5-methoxy analog (estimated ~1.5 based on computational models) and the 5-unsubstituted core 2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid (calculated LogP ~0.8) [1]. This increase in lipophilicity is driven by the additional methylene unit in the ethoxy group, which reduces hydrogen-bonding capacity and enhances membrane permeability potential.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.0315 |
| Comparator Or Baseline | 5-Methoxy analog (estimated LogP ~1.5); 2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid (estimated LogP ~0.8) |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.2 (higher lipophilicity) |
| Conditions | Computational prediction based on SMILES structure; ChemScene computational chemistry module |
Why This Matters
Higher LogP may translate to improved passive membrane permeability and blood-brain barrier penetration in cell-based assays, differentiating this compound for CNS-targeted probe development.
- [1] ZINC15 Database. Predicted LogP values for 5-methoxy and 5-unsubstituted oxazole-4-carboxylic acid analogs (estimates based on XLogP3 algorithm). View Source
